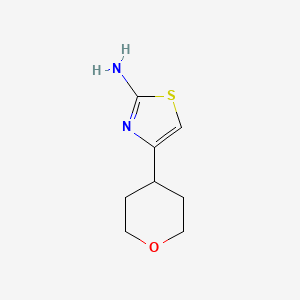

4-(Oxan-4-yl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOOMFDXYNUSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358724 | |

| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88572-01-4 | |

| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Oxan 4 Yl 1,3 Thiazol 2 Amine

Established Synthetic Pathways to the Thiazole (B1198619) Ring System

The construction of the 2-aminothiazole (B372263) core of 4-(Oxan-4-yl)-1,3-thiazol-2-amine has traditionally relied on well-established cyclization reactions. These methods form the bedrock of thiazole chemistry and are widely utilized for their reliability and accessibility of starting materials.

Cyclization Reactions Utilizing Precursors

The primary route to 2-aminothiazoles involves the condensation of an α-halocarbonyl compound with a source of thiourea (B124793). For the specific synthesis of this compound, the key precursor is an α-haloketone bearing the oxane moiety. The most direct precursor is 2-bromo-1-(oxan-4-yl)ethan-1-one . nih.gov

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method is robust and allows for the synthesis of various 4-substituted-2-aminothiazoles by simply changing the α-haloketone starting material. derpharmachemica.com For instance, bromination of a ketone at the α-position with reagents like copper(II) bromide can yield the necessary monohalogenated intermediate, which is then cyclized with thiourea to afford the 2-aminothiazole. researchgate.net

Hantzsch Thiazole Synthesis and Related Approaches

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely used methods for constructing the thiazole ring. nih.govnih.gov This reaction involves the condensation of α-haloketones with thioamides. derpharmachemica.com In the context of synthesizing this compound, the Hantzsch reaction employs 2-bromo-1-(oxan-4-yl)ethan-1-one and thiourea. nih.gov

The mechanism typically begins with the formation of an S-alkylated intermediate (isothiouronium salt) from the reaction between the thioamide's sulfur and the α-haloketone. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the stable, aromatic 2-aminothiazole product. researchgate.net The reaction is often carried out in a solvent like ethanol (B145695) and may be heated to reflux to ensure completion. nih.gov The versatility of this method allows for the preparation of a wide array of 2-aminothiazole derivatives with good yields. derpharmachemica.com

Contemporary Advances in Synthesis of this compound

Modern synthetic chemistry has focused on improving the efficiency, environmental impact, and atom economy of classical reactions. These advancements have led to the development of one-pot procedures and sophisticated catalytic systems applicable to the synthesis of this compound.

One-Pot Multicomponent Reactions

To synthesize this compound, 1-(Oxan-4-yl)ethanone would serve as the ketone starting material. chemicalbook.comsigmaaldrich.com This ketone can be reacted with thiourea in the presence of an in-situ halogenating agent, such as iodine or N-bromosuccinimide (NBS), which first converts the ketone to the corresponding α-haloketone intermediate before condensation and cyclization occurs. researchgate.net This approach avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediate.

Catalytic Systems and Optimized Reaction Conditions

To enhance reaction rates and yields, various catalytic systems have been developed for thiazole synthesis. These often allow for milder reaction conditions and improved sustainability. While specific catalytic data for this compound is not extensively documented, data from analogous syntheses of 4-substituted-2-aminothiazoles provide insight into effective systems. These include both homogenous and heterogenous catalysts. researchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of 2-aminothiazole analogues, which could be adapted for the target compound.

| Catalyst System | Substrates | Solvent | Conditions | Yield |

| Copper Silicate (10 mol%) | Substituted Phenacyl bromide, Thiourea | Ethanol | Reflux, 78°C | Excellent |

| Trichloroisocyanuric acid (TCCA) / Magnetic Nanocatalyst | Acetophenone derivative, Thiourea | Ethanol | 80°C | High |

| Iodine | Acetyl compounds, Thiourea | Solvent-free | Not specified | High |

| Microwave Irradiation | α-haloketones, Thioamides | Not specified | Microwave | Good |

Derivatization Strategies and Analogue Synthesis

The 2-amino group of this compound is a key functional handle for further chemical modification, allowing for the synthesis of a diverse library of analogues. nih.gov Acylation is a common derivatization strategy. mdpi.com The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitutions. ijpsr.com Coupling with carboxylic acids, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is another effective method to generate amide derivatives. nih.govmdpi.com

Furthermore, the amino group can react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. mdpi.com These modifications can significantly alter the physicochemical and biological properties of the parent molecule. Another derivatization route involves the reaction with aldehydes to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations. mdpi.com The thiazole ring itself can also undergo electrophilic substitution, typically at the C5 position, although this often requires specific directing groups or reaction conditions. nih.gov

Functionalization of the Amino Group (e.g., Acylation)

The primary amino group at the C2 position of the thiazole ring is a key site for derivatization, with acylation being a common and effective method for modification. This reaction involves the treatment of this compound with various acylating agents, such as acetyl chloride or other acid chlorides, to form the corresponding N-acylated products. For instance, the reaction with acetyl chloride in a suitable solvent like dry acetone (B3395972) yields N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide. nih.gov This transformation is a fundamental step in the synthesis of more complex molecules.

The reactivity of the amino group allows for the introduction of a wide range of substituents, which can significantly alter the physicochemical properties of the parent molecule. The general scheme for the acylation of 2-aminothiazole derivatives involves refluxing with an acyl chloride, followed by purification to obtain the desired amide. nih.gov

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl chloride | N-[4-(Oxan-4-yl)-1,3-thiazol-2-yl]acetamide | Reflux in dry acetone |

| 2-Aminothiazole | Acetyl chloride | N-(Thiazol-2-yl)acetamide | Reflux in dry acetone, followed by pouring into acidified cold water |

Modifications on the Thiazole Ring and Oxane Moiety

Beyond the amino group, the thiazole ring itself and the appended oxane moiety offer further opportunities for chemical alteration. The C5 position of the thiazole ring is susceptible to substitution reactions, allowing for the introduction of various functional groups. researchgate.net This reactivity is a general feature of 2-amino-4-substituted-1,3-thiazoles. researchgate.net

Modifications can also be envisioned for the oxane ring, although these are less commonly reported in the context of derivatizing this specific scaffold. However, general organic synthesis principles suggest that the oxane moiety could undergo reactions such as ring-opening or substitution, depending on the reaction conditions and reagents employed.

Furthermore, the entire this compound scaffold can be incorporated into larger, more complex structures. For example, it can be linked to other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities. nih.gov

Synthesis of Hybrid Structures Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block for the construction of hybrid molecules, where it is combined with other pharmacologically relevant scaffolds. nih.govmdpi.com This approach, often termed molecular hybridization, aims to create new chemical entities with improved or novel biological profiles by integrating the structural features of different active molecules.

One common strategy involves linking the thiazole scaffold to other heterocyclic rings, such as 1,3,4-oxadiazoles or thiazolidinones. nih.govbiointerfaceresearch.com For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been synthesized and shown to possess a broad spectrum of pharmacological activities. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences. For example, a thiazolidinedione-1,3,4-oxadiazole hybrid was synthesized by first preparing a 2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide intermediate, which was then cyclized with various substituted benzoic acids to yield the final hybrid compounds. nih.gov

Another approach is the creation of Schiff base derivatives by reacting the amino group of the thiazole with various aldehydes. These Schiff bases can then be further modified or used as intermediates in the synthesis of more complex heterocyclic systems. For example, Schiff bases of 4-(4-bromophenyl)thiazol-2-amine have been prepared and evaluated for their biological activities. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of molecules targeting specific biological pathways. For example, thiazole derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

| Scaffold 1 | Scaffold 2 | Linkage | Synthetic Strategy | Resulting Hybrid Structure |

|---|---|---|---|---|

| Thiazolidinedione | 1,3,4-Oxadiazole | Methylene bridge | Multi-step synthesis involving the formation of an acetohydrazide intermediate followed by cyclization. nih.gov | 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives. nih.gov |

| 4-(4-Bromophenyl)thiazol-2-amine | Various aldehydes | Imino (-N=CH-) | Condensation reaction between the amino group and an aldehyde. researchgate.net | Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine. researchgate.net |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | Various acyl chlorides | Amide | Acylation of the amino group. nih.gov | N-acylated derivatives with anti-inflammatory properties. nih.gov |

Mechanistic Elucidation of Synthetic Reactions Involving 4 Oxan 4 Yl 1,3 Thiazol 2 Amine

Reaction Mechanism Studies of Thiazole (B1198619) Ring Formation

The most prevalent method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comsynarchive.comnih.gov In the context of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, this would typically involve the reaction of a 2-halo-1-(oxan-4-yl)ethan-1-one with thiourea (B124793).

The generally accepted mechanism for the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.com This is followed by an intramolecular condensation where the nitrogen of the imine attacks the carbonyl carbon, which may be activated by a catalyst. rsc.org Subsequent dehydration leads to the formation of the thiazole ring. The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com

Several variations and catalysts have been explored to improve the efficiency and environmental friendliness of this synthesis. One-pot syntheses using catalysts like montmorillonite-K10 or silica-supported tungstosilisic acid have been developed. mdpi.comresearchgate.net In some methods, the α-haloketone is generated in situ from the corresponding ketone using a halogen source like iodine or trichloroisocyanuric acid (TCCA). rsc.orgresearchgate.net

A proposed mechanism for a one-pot synthesis using a nanocatalyst and TCCA involves the initial activation of the methyl carbonyl group by the catalyst's acidic sites. rsc.org A nucleophilic attack on the chlorine from TCCA forms the chloromethylene carbonyl intermediate. The thiol group of thiourea then attacks this intermediate, followed by an intramolecular nucleophilic condensation of the N-imine onto the activated carbonyl group to form the thiazole salt, which is then neutralized to yield the final 2-aminothiazole (B372263) product. rsc.org

Table 1: Key Steps in Hantzsch Thiazole Synthesis

| Step | Description |

|---|---|

| 1. α-Halogenation (if applicable) | The ketone is converted to an α-haloketone in situ using a halogen source. |

| 2. Nucleophilic Attack | The sulfur atom of thiourea attacks the α-carbon of the haloketone. |

| 3. Intermediate Formation | Formation of an intermediate adduct. |

| 4. Intramolecular Cyclization | The imine nitrogen attacks the carbonyl carbon. |

| 5. Dehydration | Elimination of a water molecule to form the aromatic thiazole ring. |

| 6. Neutralization | If a salt is formed, it is neutralized to yield the final product. |

Investigation of Intermediates and Transition States in Derivatization

The derivatization of this compound can occur at several positions, primarily at the 2-amino group or through electrophilic substitution on the thiazole ring. The lone pair of electrons on the nitrogen at position 3 makes it susceptible to protonation and N-alkylation, forming thiazolium cations. pharmaguideline.com

The reactivity of the thiazole ring is influenced by the substituents. The 2-amino group is an electron-donating group, which can affect the electron density of the ring. Generally, in thiazole, the C5 position is slightly electron-rich, making it a preferred site for electrophilic attack. pharmaguideline.com

Derivatization of the 2-amino group is a common strategy. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further modifications. researchgate.net The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.

The study of intermediates and transition states in these derivatization reactions often involves computational methods, such as Density Functional Theory (DFT) calculations, to elucidate the reaction pathways and energy barriers. researchgate.net For example, in the synthesis of indolyl-1,3,4-thiadiazole amines, a plausible mechanism involves the formation of an iodonium (B1229267) ion intermediate from a tosylhydrazone, followed by attack of a thiocyanate (B1210189) ion and subsequent intramolecular cyclization. nih.gov While this is for a different heterocyclic system, the principles of intermediate formation and cyclization are relevant to understanding similar reactions in thiazole chemistry.

Table 2: Potential Intermediates in Derivatization Reactions

| Reaction Type | Potential Intermediate |

|---|---|

| N-Acylation | Tetrahedral intermediate at the carbonyl carbon. |

| N-Alkylation | Thiazolium cation. |

| Electrophilic Aromatic Substitution | Sigma complex (arenium ion). |

| Copper-catalyzed coupling | Organocopper intermediate. organic-chemistry.org |

Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes

The outcome of synthetic reactions involving this compound is governed by both kinetic and thermodynamic factors. The Hantzsch synthesis is generally considered to be thermodynamically favorable due to the formation of a stable aromatic thiazole ring. youtube.com The reaction is often carried out with heating to overcome the activation energy barriers of the intermediate steps. youtube.com

Kinetic studies of related 2-aminothiazole derivatives have been performed to understand their nucleophilic reactivity. For example, the reaction of 4-(pyren-1-yl)thiazol-2-amine with 4,6-dinitrobenzofuroxan was studied to determine its nucleophilicity parameter. researchgate.net Such studies provide quantitative data on the reactivity of the amine group, which is crucial for predicting reaction rates and optimizing conditions for derivatization reactions.

The choice of solvent can also significantly influence reaction kinetics and outcomes. Solvents can affect the solubility of reactants, stabilize intermediates and transition states, and in some cases, participate in the reaction mechanism. For instance, in the synthesis of some 2-aminothiazoles, ethanol (B145695) is a commonly used solvent. rsc.orgplos.org

The temperature is a critical parameter. For example, in the synthesis of certain 2-aminothiazole derivatives, lower temperatures can favor the formation of tautomeric 2-amino-4-methylenethiazolines as the major products, while higher temperatures lead to the desired 2-aminothiazoles. bepls.com

Table 3: Factors Influencing Reaction Outcomes

| Factor | Influence |

|---|---|

| Temperature | Affects reaction rate and can influence product distribution between kinetic and thermodynamic products. |

| Catalyst | Lowers the activation energy, increasing the reaction rate and potentially improving selectivity. |

| Solvent | Can affect solubility, stabilize intermediates, and influence reaction pathways. |

| Reactant Concentration | Affects the rate of bimolecular reactions. |

| Leaving Group (in α-haloketone) | The nature of the halogen (I > Br > Cl) can affect the rate of the initial SN2 reaction. |

Biological Activities and Molecular Mechanisms of 4 Oxan 4 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Antimicrobial Research Applications

Derivatives of 4-(Oxan-4-yl)-1,3-thiazol-2-amine have demonstrated notable potential as antimicrobial agents, with research highlighting their effectiveness against a range of bacteria and fungi. ontosight.aimdpi.com The amphiphilic nature of some thiazole (B1198619) derivatives, possessing both hydrophilic and lipophilic characteristics, may facilitate their penetration of microbial cell membranes, leading to cytoplasmic leakage and cell death. globalresearchonline.netmdpi.com

Antibacterial Efficacy and Spectrum of Activity In Vitro

The introduction of various substituents to the thiazole framework has yielded compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 2-aminothiazole (B372263) derivatives have shown considerable activity against Mycobacterium tuberculosis. researchgate.net Studies have demonstrated that modifications on the aminothiazole structure can lead to potent antibacterial agents. researchgate.netbiointerfaceresearch.com For example, a series of novel oxazolidinone derivatives incorporating a piperidinyl moiety exhibited remarkable activity against S. aureus, MRSA, MSSA, LREF, and VRE pathogens with MIC values ranging from 0.25-1 μg/mL. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|

| Oxazolidinone derivative 9h | S. aureus, MRSA, MSSA, LREF, VRE | MIC: 0.25-1 μg/mL | nih.gov |

| Thiazolin-4-one derivatives | E. coli ATCC 25922 | Moderate (14–22 mm inhibition zone) | nih.gov |

| Thiazolin-4-one derivatives | S. aureus ATCC 49444 | Good (some better than moxifloxacin) | nih.gov |

| Metronidazole–thiazole derivative 5e | E. coli FabH | IC50: 4.9 µM | researchgate.net |

| Aminothiazole derivatives | M. tuberculosis H37Rv | Persuasive antibacterial activity | biointerfaceresearch.com |

Antifungal Properties and Studies

Thiazole derivatives have also been a focus of antifungal research. researchgate.netnih.govnih.gov A series of novel thiazole-containing triazole antifungals demonstrated potent activities against a variety of pathogenic fungi both in vitro and in vivo. nih.gov Specifically, (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346) showed well-balanced in vitro activities and potent in vivo efficacy. nih.gov Furthermore, some 2-thiazolylhydrazone derivatives have shown significant anti-Candida activity, with one compound exhibiting higher potency against most Candida species tested when compared to clotrimazole. nih.gov The introduction of lipophilic substituents at the C4 position of the 1,3-thiazole ring has been a successful strategy in developing potent anti-Candida agents. nih.gov

Interactive Table: In Vitro Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (e.g., MIC, IC50) | Reference |

|---|---|---|---|

| ER-30346 | Pathogenic fungi | Potent in vitro and in vivo | nih.gov |

| 2-Thiazolylhydrazone derivative 14 | Candida spp. | Higher potency than clotrimazole | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC: 3.9 μg/mL | nih.gov |

| Trisubstituted 2-amino-4, 5-diarylthiazole 5a8 | Candida albicans | MIC80 = 9 μM | nih.gov |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | EC50: 0.51 μg/mL | mdpi.com |

Molecular Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial effects of thiazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. nih.govnih.gov For example, some benzothiazole (B30560) derivatives have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have suggested that the antifungal activity of certain thiazole derivatives may stem from the inhibition of 14α-lanosterol demethylase, an important enzyme in fungal cell membrane biosynthesis. nih.govnih.gov Other research has pointed to the inhibition of enzymes like E. coli MurB and FabH as putative mechanisms for the antibacterial action of thiazole compounds. researchgate.netnih.gov Some 2-amino thiazole derivatives have been found to competitively inhibit the lactoperoxidase (LPO) enzyme. researchgate.net

Antiproliferative and Anticancer Investigations

The thiazole scaffold is a constituent of several anticancer drugs, and numerous derivatives are under investigation for their potential to combat various cancers. researchgate.netresearchgate.netnih.gov These compounds have been shown to induce cytotoxicity in a range of cancer cell lines and influence key cellular processes involved in cancer progression. nih.govnih.govresearcher.life

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a multitude of cancer cell lines. For instance, novel thiazole derivatives synthesized from 4-phenylthiazol-2-amine were tested against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some compounds showing higher efficiency than the reference drug doxorubicin. researchgate.netnih.gov Similarly, bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with one compound showing a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.orgdntb.gov.ua Other studies have highlighted the cytotoxicity of thiazole analogs against pancreatic cancer (BxPC-3), T-cell leukemia (MOLT-4), and various other cancer cell lines. acs.org

Interactive Table: In Vitro Cytotoxicity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Bis-thiazole derivative 5c | HeLa (Cervical Cancer) | 0.6 nM | frontiersin.orgdntb.gov.ua |

| Bis-thiazole derivative 5f | KF-28 (Ovarian Cancer) | 6 nM | frontiersin.orgdntb.gov.ua |

| Arylidene-hydrazinyl-thiazole 4m, 4n, 4r | BxPC-3 (Pancreatic) | Significant reduction in cell survival at 10 µM | acs.org |

| Thiazole derivative 9 | MCF-7, NCI-H460, SF-268 | Higher efficiency than doxorubicin | researchgate.netnih.gov |

| 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin 15 & 17 | A549, HepG2, HeLa, LOVO | Promising antitumor activity | nih.gov |

Cellular Pathways of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)

The anticancer effects of thiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov Several studies have shown that these compounds can trigger apoptosis in cancer cells through various mechanisms. frontiersin.orgacs.org For example, some bis-thiazole derivatives induce mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like bax and puma and downregulating the anti-apoptotic gene Bcl-2. frontiersin.orgdntb.gov.ua Other thiazole compounds have been found to induce apoptosis by increasing the activity of caspases, such as caspase-3/7. acs.org

In addition to apoptosis, cell cycle arrest is another key mechanism. Thiazole derivatives have been observed to arrest cancer cells in different phases of the cell cycle, including the G1, S, and G2/M phases. researchgate.netacs.orgnih.gov For instance, some compounds induce cell cycle arrest at the G1 phase, thereby inhibiting the G1/S transition and cell cycle progression. researchgate.net Others cause a robust arrest at the G2/M phase, often by inhibiting tubulin polymerization, which is crucial for mitosis. acs.orgnih.gov The inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, has also been identified as a mechanism by which some pyrazolo[3,4-b]pyridine derivatives, a related heterocyclic system, exert their anticancer effects. mdpi.com

Identification and Characterization of Molecular Targets

Research into the molecular targets of thiazole and thiazolidinone derivatives has identified several key proteins involved in cancer progression. While specific studies on this compound are limited, related structures have shown inhibitory activity against important kinases.

Kinase inhibition is a significant area of investigation for these compounds. For instance, a series of 3-(4-arylmethyl-amino)butyl-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were evaluated for their protein kinase inhibitory activity. nih.gov Among the tested analogues, certain compounds displayed potent inhibition against kinases such as HsCDK5/p25, SsGSK-3α/β, and SsCK1δ/ε, with IC50 values in the low micromolar range. nih.gov Another study focused on thiazolidinone derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER-2 kinase. nih.gov Furthermore, benzenesulfonamide (B165840) analogues incorporating a 4-oxo-2-arylthiazolidin-3-yl moiety have demonstrated potent inhibitory activity against Carbonic Anhydrase IX (CA IX), a target associated with cancer, with some compounds showing Ki values as low as 2.2 nM. nih.gov

While kinases have been a primary focus, the broader class of thiazole derivatives has been investigated for other molecular targets, though specific data on tubulin, topoisomerase II, thymidylate synthase, or histone deacetylase for the lead compound and its immediate derivatives are not extensively detailed in the current literature.

Anti-inflammatory and Immunomodulatory Studies

The thiazole scaffold is a pharmacologically important structure for the development of new anti-inflammatory drugs. nih.gov Derivatives of 2-aminothiazole have been synthesized and evaluated for their ability to modulate key enzymes and pathways involved in inflammation.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenases, Lipoxygenases)

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. frontiersin.org The inhibition of these enzymes, particularly the inducible COX-2 isoform and 5-lipoxygenase (5-LOX), is a key strategy for treating inflammation. frontiersin.org

Several studies have demonstrated that derivatives of this compound are effective dual inhibitors of COX and LOX enzymes. In one study, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their in vitro anti-inflammatory potential. nih.gov These compounds proved to be potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 µM, which is comparable to the standard drug celecoxib (B62257) (IC50 0.05 µM). nih.gov Certain derivatives were identified as dominant and selective COX-2 inhibitors, with selectivity index (SI) values as high as 124. nih.govresearchgate.net These compounds also showed inhibitory activity against 5-LOX, with IC50 values in the range of 23.08 to 38.46 µM. nih.gov

Table 1: In Vitro COX and 5-LOX Inhibition by Thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 5b | 32.01 | 0.76 | - | 42 |

| 5d | 85.11 | 0.76 | 23.08 | 112 |

| 5e | 94.22 | 0.76 | 38.46 | 124 |

| Aspirin | 15.32 | - | - | - |

| Celecoxib | - | 0.05 | - | - |

| Zileuton | - | - | 11.00 | - |

Data sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. nih.govresearchgate.net

Modulation of Inflammatory Pathways In Vitro and In Vivo (Preclinical)

The anti-inflammatory activity of these thiazole derivatives has been confirmed in preclinical in vivo models. nih.gov The carrageenan-induced paw edema model in rats is a standard test to evaluate acute inflammation. nih.gov Derivatives that showed promising in vitro COX/LOX inhibition were subsequently tested in this model. nih.gov

In these studies, the administration of selected thiazole derivatives significantly reduced paw edema compared to control groups. nih.gov For example, compounds designated as 5d and 5e, which were potent in vitro, also demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.govresearchgate.net This successful translation from in vitro enzyme inhibition to in vivo efficacy underscores the potential of these compounds to modulate inflammatory pathways in a whole-organism setting. nih.gov The mechanism is believed to be the dual inhibition of the COX and LOX pathways, which is further supported by molecular docking studies showing favorable interactions with the target proteins. nih.gov

Assessment of Immunosuppressive Potential

While the anti-inflammatory properties of thiazole derivatives are well-documented, specific research assessing their broader immunosuppressive potential is less common. However, some studies provide indirect evidence of immunomodulatory effects. For instance, in research focused on the antiparasitic activity of related mesoionic compounds, treatment was found to modulate the host immune response, which correlated with disease control. nih.gov This suggests that beyond simple enzyme inhibition, these compounds may interact with immune cells and signaling pathways, but dedicated studies are required to characterize any specific immunosuppressive or immunomodulatory profiles.

Antiparasitic Activity Research

The search for new anti-infective agents has led to the investigation of nitro-containing compounds, including thiazole and thiadiazole derivatives, for their activity against parasitic diseases. mdpi.com

In Vivo Preclinical Efficacy Against Parasitic Organisms

Derivatives of the related 1,3,4-thiadiazole (B1197879) scaffold have shown significant promise in preclinical models of parasitic infections, including leishmaniasis and Human African Trypanosomiasis (HAT).

In a mouse model of HAT, a parasitic disease caused by Trypanosoma brucei, several nitroimidazole-based 1,3,4-thiadiazole derivatives were evaluated. mdpi.com One compound, an amide-linked nitroimidazole derivative (18g), demonstrated a 100% cure rate in the acute mouse model when administered intraperitoneally. mdpi.com Another derivative (18b) also showed a high cure rate. mdpi.com These results highlight the potential of this class of compounds as potent trypanocidal agents. mdpi.com

Similarly, mesoionic 1,3,4-thiadiazolium-2-aminide compounds have been tested in BALB/c mice infected with Leishmania amazonensis (cutaneous leishmaniasis) and Leishmania infantum (visceral leishmaniasis). nih.gov Treatment with specific derivatives (MI-4-OCH3 and MI-4-NO2) effectively controlled the progression of both forms of the disease, showing greater therapeutic efficacy than the standard drug, meglumine (B1676163) antimoniate, in the cutaneous model. nih.gov

Table 2: In Vivo Antiparasitic Efficacy of Thiadiazole Derivatives

| Compound Class | Parasite | Animal Model | Key Finding |

|---|---|---|---|

| Nitroimidazole-1,3,4-thiadiazoles | Trypanosoma brucei rhodesiense | Acute HAT Mouse Model | Compound 18g achieved a 100% cure rate. mdpi.com |

| Mesoionic 1,3,4-thiadiazoles | Leishmania amazonensis | BALB/c Mice | Intralesional treatment showed greater efficacy than meglumine antimoniate. nih.gov |

| Mesoionic 1,3,4-thiadiazoles | Leishmania infantum | BALB/c Mice | Compounds efficiently contained disease progression. nih.gov |

These in vivo studies provide strong evidence for the potential of thiazole and thiadiazole derivatives as scaffolds for the development of novel antiparasitic drugs.

Elucidation of Anthelmintic Mechanisms

The thiazole nucleus is a core component of several anthelmintic drugs, and derivatives of 2-aminothiazole are being investigated for their potential to combat parasitic worm infections. nih.govnih.gov While the precise anthelmintic mechanism of this compound is not yet fully elucidated, the general mechanisms of thiazole-based anthelmintics involve targeting the neuromuscular systems of the parasites. nih.gov

One of the primary targets for many anthelmintics is the β-tubulin protein, a critical component of the microtubule cytoskeleton in parasites. nih.govresearchgate.net Disruption of microtubule function can lead to impaired cellular processes, paralysis, and eventual death of the worm. Molecular docking studies on other 2-amino substituted 4-phenyl thiazole derivatives have suggested that these compounds can bind to the β-tubulin protein, supporting this as a potential mechanism of action. nih.govresearchgate.net

Another established mechanism for some anthelmintics is the modulation of ion channels in the parasite's nerve and muscle cells. While specific studies on this compound are pending, the broader class of thiazole derivatives has been shown to interact with various receptors and channels, leading to neuromuscular paralysis. nih.gov

The research into the anthelmintic properties of thiazole derivatives is ongoing, with a focus on understanding the structure-activity relationships that govern their efficacy and selectivity against different parasitic species.

Exploration of Other Therapeutic Potentials

Beyond its potential as an anthelmintic agent, this compound and its related structures are being explored for a variety of other therapeutic applications.

The 2-aminothiazole scaffold is recognized for its antioxidant potential, which is the ability to neutralize harmful free radicals in the body. nih.govnih.gov This activity is crucial in combating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

Studies on various 2-aminothiazole derivatives have demonstrated their efficacy in different antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. nih.gov The presence of the sulfur atom within the thiazole ring is believed to play a significant role in the antioxidant capacity of these molecules. nih.gov

While specific quantitative data for this compound is not yet widely available, the general findings for the 2-aminothiazole class suggest its potential as a valuable antioxidant agent.

Table 1: Antioxidant Activity of Representative 2-Aminothiazole Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| 4-chlorophenyl substituted aminothiazole | FRAP | µmol Fe2+/L | High | nih.gov |

| Phenyl substituted aminothiazole | FRAP | µmol Fe2+/L | High | nih.gov |

| Thiazolyl-polyphenolic compound 7j | DPPH | IC50 (µM) | Lower than Trolox | mdpi.com |

| Thiazolyl-polyphenolic compound 7k | DPPH | IC50 (µM) | Enhanced activity | mdpi.com |

Thiazole derivatives have emerged as promising candidates for the management of diabetes, primarily through their ability to inhibit key digestive enzymes such as α-glucosidase and α-amylase. mdpi.comresearchgate.netnih.gov These enzymes are responsible for the breakdown of carbohydrates into glucose, and their inhibition can help to control post-meal blood sugar spikes.

Numerous studies have reported the in vitro α-glucosidase and α-amylase inhibitory activities of various thiazole and thiazolidinone derivatives, with some compounds exhibiting potency greater than the standard drug, acarbose. mdpi.comresearchgate.netbenthamopen.com The structure-activity relationship studies suggest that the nature and position of substituents on the thiazole ring play a crucial role in their inhibitory potential.

Although specific data for this compound is still forthcoming, the consistent findings across a range of related compounds highlight the potential of this chemical class in the development of new antidiabetic agents.

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Thiazole and Related Derivatives

| Compound Class | Enzyme | Metric | Potency | Reference |

| Thiazolidinone-based benzothiazole derivatives | α-Amylase | IC50 | 2.10 ± 0.70 to 37.50 ± 0.70 μM | researchgate.net |

| Thiazolidinone-based benzothiazole derivatives | α-Glucosidase | IC50 | 3.20 ± 0.05 to 39.40 ± 0.80 μM | researchgate.net |

| Thiadiazole quinoline analogs | α-Amylase | IC50 | 0.002 ± 0.60 to 42.31 ± 0.17 μM | nih.gov |

| 2,4-Thiazolidinedione derivatives | α-Amylase | IC50 | 2.03 µg/ml (compound 1d) | benthamopen.com |

Cystic fibrosis is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel crucial for maintaining fluid balance across epithelial surfaces. A specific class of 2-aminothiazole derivatives, known as aminoarylthiazoles (AATs), has shown significant promise as CFTR modulators. nih.govradiologykey.com

These compounds can act as "correctors," which help to fix the misfolding of the mutant CFTR protein and facilitate its transport to the cell membrane. nih.govnih.gov Some AATs also exhibit "potentiator" activity, meaning they can enhance the function of the CFTR channels that are already at the cell surface. radiologykey.com This dual activity makes them particularly attractive for treating the most common CF-causing mutation, F508del.

Research on various AAT analogs has provided valuable insights into the structure-activity relationships governing their efficacy as CFTR modulators. nih.govradiologykey.com While the direct effect of the oxane substitution in this compound on CFTR modulation is yet to be determined, the established activity of the AAT scaffold provides a strong rationale for further investigation.

Table 3: CFTR Corrector Activity of Aminoarylthiazole Derivatives

| Compound Class | Metric | Potency | Reference |

| Bithiazole correctors | EC50 | Varies with structure | nih.gov |

| Thiazole-tethered bisazoles | EC50 | Varies with structure | nih.gov |

| ABBV-2222/GLPG2222 | EC50 | <10 nM (in primary patient cells) | nih.gov |

The search for effective radioprotective agents, which can protect normal tissues from the harmful effects of ionizing radiation, is an important area of medical research. The sulfur-containing nature of the thiazole ring makes it a candidate for radioprotective activity. nih.govnih.gov

The mechanism of radioprotection by sulfur-containing compounds often involves the scavenging of free radicals generated by radiation, a process that is closely linked to their antioxidant properties. radiologykey.com These compounds can donate a hydrogen atom to neutralize radiation-induced radicals, thereby preventing damage to critical cellular components like DNA.

Studies on aminothiol and other sulfur-containing compounds have demonstrated their ability to reduce radiation-induced cellular damage. nih.govnih.gov The effectiveness of a radioprotector is often expressed as a Dose Reduction Factor (DRF), which is the ratio of the radiation dose that produces a given effect in the presence of the protector to the dose that produces the same effect in its absence. radiologykey.com While specific DRF values for this compound are not available, the established radioprotective properties of related sulfur compounds suggest that this is a promising area for future research. One study on a sulfur-containing mineral water demonstrated a significant radioprotective effect, highlighting the potential of sulfur compounds in this application. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Influence of the Oxane Ring Substitution on Biological Potency and Selectivity

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, plays a crucial role in defining the pharmacological profile of 4-(oxan-4-yl)-1,3-thiazol-2-amine derivatives. Its conformational flexibility and potential for hydrogen bonding can significantly impact how these molecules interact with their biological targets.

Substitutions on the oxane ring can modulate the compound's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the introduction of polar groups, such as hydroxyl or amino moieties, can enhance aqueous solubility and potentially lead to more favorable pharmacokinetic profiles. Conversely, the addition of non-polar alkyl or aryl groups can increase lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic breakdown.

The stereochemistry of substituents on the oxane ring is another critical factor. Different stereoisomers can adopt distinct three-dimensional conformations, leading to varied binding affinities for their target proteins. This highlights the importance of stereoselective synthesis to isolate and evaluate the biological activity of individual isomers.

Impact of Thiazole (B1198619) Ring Modifications on Target Affinity

The 1,3-thiazole ring is the central pharmacophoric element of this class of compounds. Modifications to this aromatic heterocycle can profoundly alter the molecule's electronic properties, geometry, and hydrogen bonding capacity, thereby influencing its affinity for specific biological targets.

Substitutions at the 5-position of the thiazole ring have been a primary focus of SAR studies. The introduction of various functional groups at this position can lead to direct interactions with amino acid residues within the binding pocket of a target protein. For example, the incorporation of aromatic or heteroaromatic rings can facilitate π-π stacking interactions, while hydrogen bond donors or acceptors can form crucial hydrogen bonds, anchoring the molecule in the active site.

Modifications to the 2-amino group also offer a rich avenue for SAR exploration. Acylation or alkylation of this amine can alter the compound's basicity and its ability to act as a hydrogen bond donor. Such changes can be pivotal in fine-tuning the selectivity of the compound for a particular enzyme or receptor subtype.

Rational Design Approaches for Enhanced Bioactivity

The development of potent and selective this compound derivatives is increasingly guided by rational design principles. By leveraging a deep understanding of the target's three-dimensional structure and the SAR of existing ligands, medicinal chemists can design new molecules with improved biological activity.

Structure-based drug design (SBDD) is a powerful approach that utilizes the crystal structure of the target protein to design ligands that fit snugly into the active site. Molecular docking simulations can predict the binding mode and affinity of novel derivatives, allowing for the prioritization of compounds for synthesis.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model that defines the essential structural features required for biological activity. This model then serves as a template for the design of new compounds.

Bioisosteric replacement is another key strategy in rational drug design. This involves replacing a functional group in a lead molecule with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the oxane ring could be replaced with other cycloalkyl or heterocyclic rings to explore the impact on biological activity.

Development of Pharmacophores Based on this compound Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The development of pharmacophores based on this compound derivatives is a crucial step in understanding their mechanism of action and in designing new, more potent analogs.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrogen bond donor feature from the 2-amino group.

A hydrophobic or cyclic feature representing the oxane ring.

Additional features corresponding to key substituents on the thiazole or oxane rings.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For 4-(Oxan-4-yl)-1,3-thiazol-2-amine, this technique is instrumental in identifying potential biological targets and understanding the structural basis of its activity. The 2-aminothiazole (B372263) scaffold is a known "privileged structure" that interacts with a variety of enzymes, particularly protein kinases. nih.govbiointerfaceresearch.com

Prediction of Ligand Binding Sites and Modes

Docking simulations for this compound would begin by selecting a relevant protein target. Given the known activity of similar 2-aminothiazole derivatives, a plausible target could be a protein kinase, such as Aurora kinase, which is implicated in cancer. nih.govacs.org The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The simulation then places the 3D structure of this compound into the active site of the enzyme. The program calculates the most stable binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These simulations predict that the key interactions would likely involve:

Hydrogen Bonding: The 2-amino group and the thiazole (B1198619) nitrogen are classic hydrogen bond donors and acceptors, respectively. They are expected to form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket. biointerfaceresearch.com

Hydrophobic Interactions: The oxane ring provides a bulky, hydrophobic moiety that can fit into corresponding hydrophobic pockets within the active site, contributing to binding stability.

Other Interactions: The sulfur atom of the thiazole ring can also engage in specific interactions, further anchoring the ligand.

The output of such a simulation would identify the specific amino acid residues involved in these interactions and rank the most probable binding modes.

Table 1: Hypothetical Molecular Docking Results for this compound against Aurora Kinase A

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -9.5 | Glu211, Ala213 | Hydrogen Bond |

| Leu139, Val147 | Hydrophobic | ||

| Leu263 | Hydrophobic |

Elucidation of Inhibitory Mechanisms at the Molecular Level

By visualizing the predicted binding mode, researchers can infer the compound's inhibitory mechanism. If this compound docks into the ATP-binding site of a kinase, as many 2-aminothiazole inhibitors do, it would act as a competitive inhibitor. nih.govbiointerfaceresearch.com The simulation would show the ligand occupying the same space as the adenine (B156593) part of ATP, preventing the natural substrate from binding and halting the phosphotransfer reaction. This detailed molecular picture is crucial for understanding how the compound achieves its biological effect and provides a rational basis for designing more potent derivatives. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the intrinsic electronic properties of a molecule. nih.gov These methods provide a deeper understanding of the molecule's geometry, stability, and reactivity, which complements the interaction-focused insights from molecular docking.

Conformational Analysis and Energetic Profiles

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable, lowest-energy 3D structure of this compound. nih.gov This is achieved by systematically rotating the single bonds in the molecule, such as the bond connecting the oxane and thiazole rings, and calculating the potential energy for each conformation. The resulting potential energy surface map reveals the global minimum energy conformation, which is the most likely structure to be biologically active and is used for subsequent docking studies to ensure accuracy. acs.org

Electronic Property Calculations (e.g., Electrophilicity)

DFT calculations are used to determine a range of electronic properties that dictate the molecule's reactivity. researchgate.net Key calculated parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential across the molecule's surface. It identifies electron-rich regions (nucleophilic, prone to electrophilic attack) and electron-poor regions (electrophilic, prone to nucleophilic attack), highlighting sites likely to be involved in intermolecular interactions. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like electronegativity, chemical hardness, and electrophilicity can be derived to quantify the molecule's reactive nature.

Table 2: Representative Calculated Electronic Properties for a 2-Aminothiazole Scaffold

| Property | Description | Representative Value |

| HOMO Energy | Electron-donating ability | -6.2 eV |

| LUMO Energy | Electron-accepting ability | -1.5 eV |

| HOMO-LUMO Gap | Chemical stability/reactivity | 4.7 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 eV |

In Silico Screening and Virtual Library Design for Analog Generation

Once this compound is established as a lead compound, computational techniques can be used to explore derivatives with potentially improved properties. This process involves designing a virtual library of analogs and screening them computationally. nih.govbohrium.com

The virtual library is created by making systematic modifications to the parent structure. For this compound, this could involve:

Adding various substituents to the oxane ring.

Modifying the 2-amino group with different functionalities.

Substituting the hydrogen atom at the 5-position of the thiazole ring.

This library of virtual compounds can then be subjected to high-throughput virtual screening (HTVS), where each analog is rapidly docked into the target protein's active site. researchgate.netnih.gov The results are used to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. This in silico approach dramatically accelerates the drug discovery process by focusing resources on the most promising candidates, saving significant time and expense.

Future Directions and Research Perspectives

Development of Next-Generation Analogues with Tailored Efficacy and Selectivity Profiles

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 4-(oxan-4-yl)-1,3-thiazol-2-amine. The goal is to create compounds with improved potency against their intended biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. By systematically modifying the core structure—for instance, by introducing various substituents on the thiazole (B1198619) ring or altering the oxane moiety—researchers can fine-tune the molecule's pharmacological profile.

The development of highly selective inhibitors is a critical objective. For many therapeutic targets, a lack of selectivity can lead to undesirable side effects. Future research will likely involve computational modeling and in-silico screening to predict the binding affinities of novel analogues to both their primary target and other related proteins. This approach can help prioritize the synthesis of compounds with the highest predicted selectivity, thereby accelerating the discovery of more effective and safer therapeutic agents.

Discovery of Novel Biological Targets for Therapeutic Intervention

While existing research has identified certain biological activities of this compound, the full therapeutic potential of this compound and its derivatives may extend to other, as-yet-undiscovered biological targets. Future investigations will likely employ a range of target identification and validation strategies to uncover new mechanisms of action and therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can reveal unexpected biological activities. Hits from such screens can then be subjected to target deconvolution techniques to identify the specific protein or pathway responsible for the observed effect. This unbiased approach has the potential to link the this compound scaffold to novel disease pathways, opening up new avenues for therapeutic intervention.

Application of Advanced Synthetic Methodologies for Sustainable and Efficient Production

The translation of a promising compound from the laboratory to the clinic requires a robust, scalable, and cost-effective synthetic route. Future research in this area will focus on developing advanced synthetic methodologies for the production of this compound and its analogues that are both efficient and environmentally sustainable.

Green chemistry principles will be increasingly important in guiding the development of new synthetic strategies. This includes the use of less hazardous solvents, the reduction of waste products, and the development of catalytic methods that minimize the need for stoichiometric reagents. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better reaction control, and easier scalability. The application of these modern synthetic techniques will be crucial for the sustainable and economical production of thiazole-based compounds. Classical routes to benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenols with carbonyl compounds, while more advanced strategies employ transition-metal-catalyzed cyclization and biocatalysis to access diverse analogues. mdpi.com

Interdisciplinary Research Integrating Omics Technologies with Medicinal Chemistry

The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—with traditional medicinal chemistry approaches offers a powerful strategy for accelerating drug discovery and development. In the context of this compound, these interdisciplinary approaches can provide a more comprehensive understanding of its biological effects.

For example, treating cells with this compound and then analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can provide valuable insights into its mechanism of action and identify potential biomarkers of response. Metabolomics, the study of small molecule metabolites, can reveal how the compound affects cellular metabolism. By combining these systems-level datasets with detailed structure-activity relationship studies, researchers can build more predictive models of a compound's biological activity and guide the design of improved analogues.

Exploration of this compound as a Privileged Scaffold in Drug Discovery

The 2-aminothiazole (B372263) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The recurring presence of the 2-aminothiazole motif in a wide range of biologically active compounds suggests that it possesses favorable drug-like properties and can serve as a versatile starting point for the development of new therapeutic agents. nih.govresearchgate.net

Future research will likely continue to explore the potential of the this compound scaffold as a basis for developing new drugs for a variety of diseases. The combination of the privileged 2-aminothiazole core with the synthetically accessible oxane ring provides a rich chemical space for the generation of diverse compound libraries. Screening these libraries against a wide array of biological targets could lead to the discovery of novel hits for a range of therapeutic areas. The thiazole ring is a key component in a number of approved drugs, highlighting its therapeutic importance. researchgate.net

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug | Therapeutic Application |

|---|---|

| Abafungin | Antifungal |

| Dabrafenib | Anticancer |

| Dasatinib | Anticancer |

| Famotidine | Anti-ulcer |

| Meloxicam | Anti-inflammatory |

| Pramipexole | Anti-Parkinson's |

| Ritonavir | Antiviral |

| Tizanidine | Muscle Relaxant |

Challenges and Opportunities in the Translational Research of Thiazole-based Compounds

The journey from a promising lead compound in the laboratory to an approved drug is long, complex, and fraught with challenges. For thiazole-based compounds like this compound, these challenges include optimizing the pharmacokinetic and pharmacodynamic properties, ensuring an adequate safety profile, and identifying the patient populations most likely to benefit from treatment.

Despite these hurdles, there are also significant opportunities. The chemical tractability of the thiazole ring allows for extensive medicinal chemistry efforts to address any liabilities identified during preclinical development. nih.gov Furthermore, the development of targeted therapies and the use of biomarkers can help to de-risk clinical trials and increase the likelihood of success. The broad range of biological activities associated with thiazole-containing compounds suggests that continued research in this area will yield new and effective treatments for a variety of human diseases. mdpi.comresearchgate.net The development of novel thiazole derivatives with potent and selective antiviral activity is an area of particular interest. researchgate.net

Q & A

Advanced Research Question

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CDK2 or IKBKG) to predict binding modes. Optimize protonation states using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the oxane ring to improve antibacterial potency (IC reduction by 40–60%) .

- Bioassays : Evaluate cytotoxicity via MTT assays (e.g., against MCF-7 cells) and compare with control compounds like 4-(4-chlorophenyl) analogs .

What experimental approaches resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

Advanced Research Question

- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PDB, ChEMBL) to identify confounding factors like solvent polarity or assay type .

How are mechanistic studies on enzyme inhibition (e.g., kinase targets) conducted for this compound class?

Advanced Research Question

- Kinetic Assays : Measure values via competitive inhibition assays using ATPγS as a substrate for kinases .

- Crystallographic Mapping : Co-crystallize derivatives with CDK2 to identify critical hydrogen bonds (e.g., Thr14 backbone interactions) .

What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.